molecular formula C18H22FNO2 B279508 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol

Katalognummer B279508
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: XGUGQCHUSYHETB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol, also known as FBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool. FBA is a selective β2-adrenergic receptor agonist that has been shown to have a high affinity for this receptor subtype.

Wirkmechanismus

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol acts as a selective β2-adrenergic receptor agonist, meaning that it binds specifically to this receptor subtype and activates its downstream signaling pathways. The β2-adrenergic receptor is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation by 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates downstream targets, resulting in the physiological effects of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol.
Biochemical and physiological effects:
2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In the lungs, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol acts as a potent bronchodilator, relaxing the smooth muscle in the airways and improving airflow. In the heart, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol increases cardiac output by increasing heart rate and contractility. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has also been shown to increase glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has several advantages as a research tool. It is a highly selective agonist for the β2-adrenergic receptor, meaning that it can be used to investigate the specific effects of this receptor subtype without affecting other adrenergic receptors. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has some limitations as a research tool. It has a short half-life in vivo, meaning that its effects are relatively short-lived. Additionally, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has not been extensively studied in humans, so its safety and efficacy in this context are not well understood.

Zukünftige Richtungen

There are several potential future directions for research related to 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol. One area of interest is the development of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol derivatives that have improved pharmacokinetic properties, such as longer half-lives or improved bioavailability. Another area of interest is the investigation of the role of the β2-adrenergic receptor in various disease states, such as asthma, heart failure, and diabetes. Finally, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol could be used as a research tool to investigate the effects of other β2-adrenergic receptor ligands, such as antagonists or inverse agonists, on downstream signaling pathways and physiological processes.

Synthesemethoden

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group, followed by the addition of the 4-fluorobenzyl group and the benzyl group. The final deprotection step results in the formation of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol. The synthesis method has been optimized to yield high purity and high yields of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol.

Wissenschaftliche Forschungsanwendungen

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been widely used as a research tool to investigate the β2-adrenergic receptor. It has been shown to be a potent and selective agonist for this receptor subtype. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been used to study the binding kinetics of β2-adrenergic receptor ligands, as well as the downstream signaling pathways that are activated by this receptor. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has also been used to investigate the role of the β2-adrenergic receptor in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism.

Eigenschaften

Molekularformel

C18H22FNO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C18H22FNO2/c1-2-17(12-21)20-11-15-4-3-5-18(10-15)22-13-14-6-8-16(19)9-7-14/h3-10,17,20-21H,2,11-13H2,1H3

InChI-Schlüssel

XGUGQCHUSYHETB-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Kanonische SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.